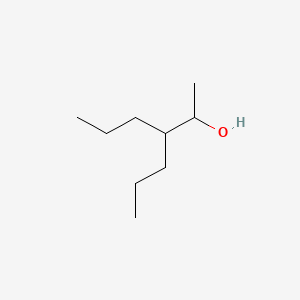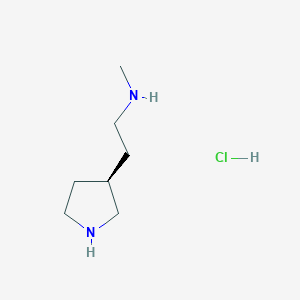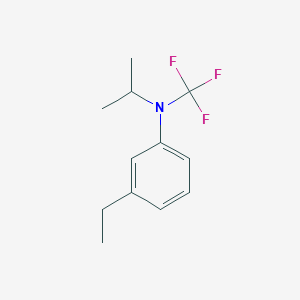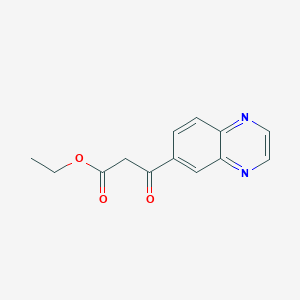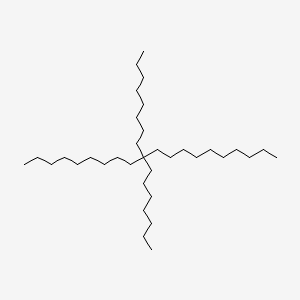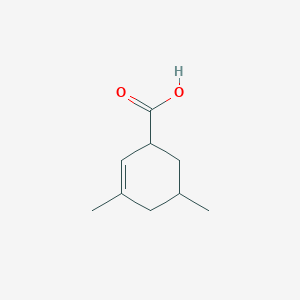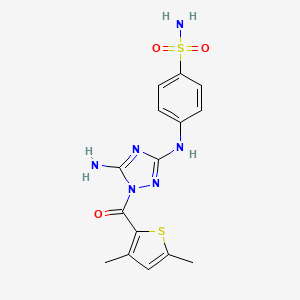![molecular formula C7H6O2 B13957423 Bicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 53735-22-1](/img/structure/B13957423.png)
Bicyclo[4.1.0]hept-3-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.1.0]hept-3-ene-2,5-dione, also known as 3,7,7-trimethylthis compound, is a bicyclic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring, with two ketone groups at the 2 and 5 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hept-3-ene-2,5-dione can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the desired bicyclic compound . Another approach includes the debromosilylation of 1-bromo-6-trimethylsilylthis compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-3-ene-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
Bicyclo[4.1.0]hept-3-ene-2,5-dione has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]hept-3-ene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The ketone groups at the 2 and 5 positions can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Bicyclo[4.1.0]hept-3-ene-2,5-dione can be compared with other similar compounds, such as:
3-Carene: Another bicyclic compound with a similar structure but lacking the ketone groups.
Bicyclo[2.2.1]hept-2-ene: A related bicyclic compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53735-22-1 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C7H6O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2,4-5H,3H2 |
InChI Key |
VSNVBIMNUPEZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


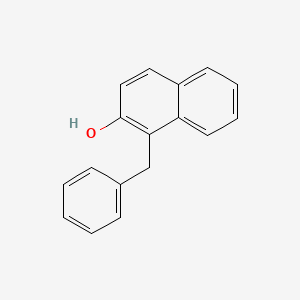

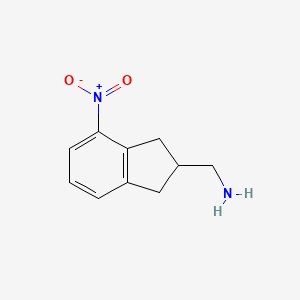
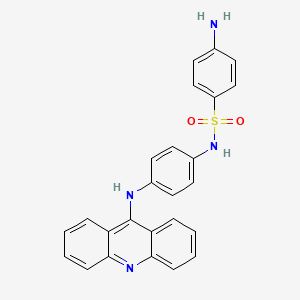
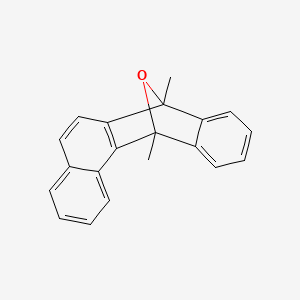
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)
